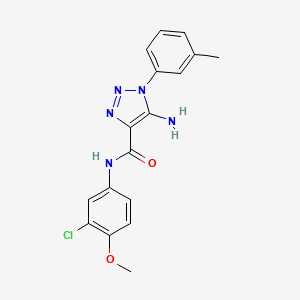![molecular formula C20H20N2O4 B5217503 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide, also known as MBOCA, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoxazole that has been shown to have a variety of biochemical and physiological effects. The purpose of
Wirkmechanismus
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of certain enzymes involved in inflammation. 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide in lab experiments is that it has been shown to have low toxicity in vitro. Additionally, 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide is relatively easy to synthesize and has good stability. However, one limitation of using 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide in lab experiments is that it is not very soluble in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide. One area of interest is the development of new methods for synthesizing 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide and its potential applications in the treatment of inflammatory diseases and cancer. Finally, studies are needed to determine the long-term effects of exposure to 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide and to develop effective methods for detecting and monitoring exposure.
Synthesemethoden
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide can be synthesized by the reaction of 4-methoxyphenol with formaldehyde and then reacting the resulting compound with 3-methylbenzylamine and oxalyl chloride. The final product is obtained by reacting the intermediate compound with ammonia. This method has been optimized to produce high yields of pure 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has been used in a variety of scientific research studies. It has been shown to have anti-inflammatory and anti-tumor properties. 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has also been used as a fluorescent probe for the detection of proteins and DNA. Additionally, 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has been used in studies of the effects of oxidative stress on cells.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-N-[(3-methylphenyl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14-4-3-5-15(10-14)11-21-20(23)18-12-26-19(22-18)13-25-17-8-6-16(24-2)7-9-17/h3-10,12H,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJSIHQURBZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=COC(=N2)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5217422.png)
![4-methyl-3-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5217425.png)
![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5217429.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5217436.png)
![N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5217441.png)

![9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)

![methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5217477.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)
